2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid
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Overview
Description
2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid typically involves the formation of the thiadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with an appropriate benzoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiadiazole ring.
Scientific Research Applications
2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) dodecanethioate
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
- 2-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone
Uniqueness
2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is unique due to its specific combination of a thiadiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the benzoic acid group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C10H7N3O3S2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C10H7N3O3S2/c14-7(11-9-12-13-10(17)18-9)5-3-1-2-4-6(5)8(15)16/h1-4H,(H,13,17)(H,15,16)(H,11,12,14) |
InChI Key |
JEXADIMZJDHSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(=O)O |
Origin of Product |
United States |
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